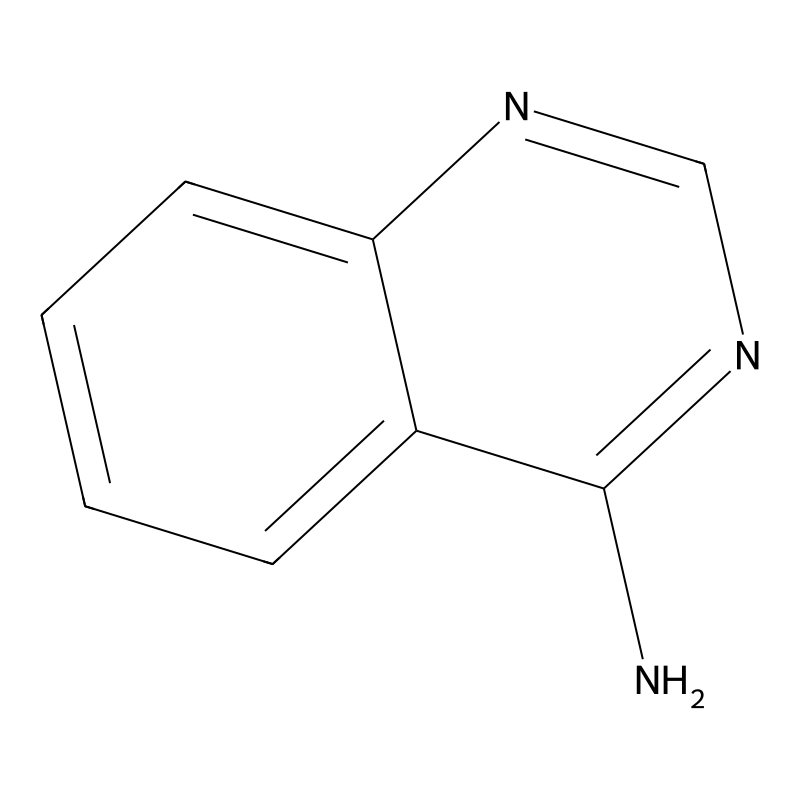

Quinazolin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Drug Discovery and Development:

- Anticancer properties: Studies have shown promising results for quinazolin-4-amine derivatives as potential anticancer agents. Researchers have designed and synthesized novel quinazolin-4-amine derivatives that act as selective Aurora A kinase inhibitors. Aurora A kinase plays a crucial role in cell cycle regulation and mitotic spindle assembly, and its overexpression is often observed in cancer cells. These derivatives exploit the structural differences between Aurora A and B kinases, achieving high selectivity for Aurora A, potentially leading to more targeted cancer therapies [].

Exploration of Biological Activities:

- Antimicrobial activity: Research suggests that quinazolin-4-amine derivatives might possess antimicrobial properties. A study reported the synthesis of a new series of quinazolinone derivatives, including quinazolin-4-amine analogs, exhibiting potential antibacterial and antifungal activity against various pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans []. However, further investigation is needed to confirm these findings and understand the underlying mechanisms of action.

Synthetic Chemistry and Method Development:

- Development of efficient synthetic methods: Researchers are actively exploring efficient methods for synthesizing quinazolin-4-amine and its derivatives. Studies have reported different approaches for the synthesis of quinazolin-4-amine, including the use of microwave irradiation and ionic liquids, which offer advantages like reduced reaction times and improved efficiency []. These advancements contribute to the development of more feasible and scalable methods for producing quinazolin-4-amine derivatives for further research and potential applications.

- The research on the applications of quinazolin-4-amine is still ongoing, and most findings are currently at the preclinical stage.

- Extensive research and clinical trials are necessary to establish the safety and efficacy of quinazolin-4-amine or its derivatives for any therapeutic use in humans.

Quinazolin-4-amine is a heterocyclic organic compound characterized by a quinazoline ring structure with an amine group at the 4-position. The molecular formula is C_7H_7N_3, and it features a bicyclic system composed of two fused aromatic rings: benzene and pyrimidine. This compound has garnered attention due to its potential pharmacological properties and is often studied for its role in medicinal chemistry.

The mechanism of action of unsubstituted quinazolin-4-amine itself is not well-defined. However, its derivatives can exhibit various biological activities depending on the attached functional groups. Some derivatives act as kinase inhibitors, specifically targeting enzymes involved in cell signaling pathways important for cancer cell growth [].

For example, erlotinib, a drug containing the 4-aminoquinazoline scaffold, inhibits the epidermal growth factor receptor (EGFR), a protein involved in tumor cell proliferation [].

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: Quinazolin-4-amine can undergo condensation with aldehydes or ketones to form imines or other derivatives.

- Cyclization Reactions: It can also be involved in cyclization processes to yield more complex structures.

For example, quinazolin-4-amine derivatives have been synthesized via acid-catalyzed reactions with aromatic aldehydes, leading to high yields of tetracyclic dihydroquinazolines .

Quinazolin-4-amine and its derivatives exhibit a range of biological activities, particularly in the field of oncology. Some notable findings include:

- Inhibition of Drug Transporters: Certain derivatives have shown potent inhibitory activities against breast cancer resistance protein and P-glycoprotein, which are significant in the context of drug resistance in cancer treatment .

- Antitumor Activity: Compounds derived from quinazolin-4-amine have been explored as potential antitumor agents, demonstrating efficacy against various cancer cell lines .

These biological activities make quinazolin-4-amine a promising scaffold for developing new therapeutic agents.

Several synthetic strategies have been developed to produce quinazolin-4-amine and its derivatives:

- One-Pot Synthesis: A straightforward method involves the reaction of 2-aminobenzoic acid with carboxylic acid derivatives under specific conditions .

- Copper-Catalyzed Reactions: This method employs copper as a catalyst to facilitate the formation of quinazolin-4(3H)-ones from isocyanides .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance yields and reduce reaction times in the synthesis of various quinazoline derivatives .

These methods highlight the versatility and efficiency of synthesizing quinazolin-4-amines.

Quinazolin-4-amines find applications across several fields:

- Medicinal Chemistry: They serve as potential lead compounds for developing anticancer drugs due to their ability to inhibit critical drug transporters.

- Material Science: Some derivatives are investigated for their luminescent properties, which could be useful in bioimaging applications .

The diverse applications underscore the importance of this compound in both pharmaceutical and material sciences.

Research on quinazolin-4-amines includes interaction studies that focus on their mechanism of action at the molecular level:

- Transporter Interaction: Studies have demonstrated that certain quinazolinamine derivatives can alter the localization of drug transporters within cells, affecting drug accumulation and efficacy .

These interactions are crucial for understanding how these compounds can be optimized for therapeutic use.

Quinazolin-4-amines are part of a broader class of compounds known as quinazolines, which share structural similarities but differ in their substituents and biological activities. Some similar compounds include:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Quinazoline | Base structure without amine substitutions | Found in numerous natural products |

| 2-Aminobenzylquinazoline | Contains an amino group at the 2-position | Exhibits different pharmacological profiles |

| N-(3-bromo-1H-indol-5-yl)quinazolin | Incorporates an indole moiety | Potential as a pan-HER inhibitor |

Quinazolin-4-amines are unique due to their specific substitution patterns and resultant biological activities, particularly their role in drug resistance mechanisms in cancer treatment.

Chemical Reactivity

The reactivity of quinazolin-4-amine is primarily determined by its structural features:

The amino group at the 4-position serves as a nucleophilic center, enabling various transformations including alkylation, acylation, and condensation reactions.

The nitrogen atoms in the quinazoline ring can function as hydrogen bond acceptors, contributing to interactions with biological targets.

The aromatic system provides opportunities for π-π stacking interactions with protein binding sites, enhancing affinity for therapeutic targets.

These reactive properties make quinazolin-4-amine an excellent scaffold for medicinal chemistry applications, particularly in the development of enzyme inhibitors.

XLogP3

LogP

GHS Hazard Statements

H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant